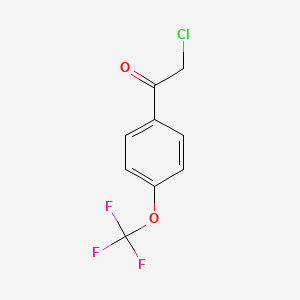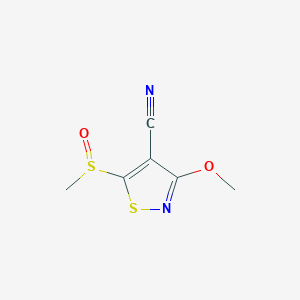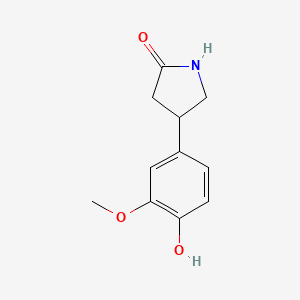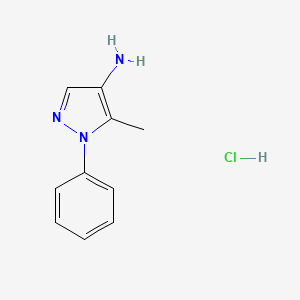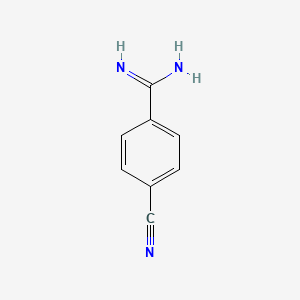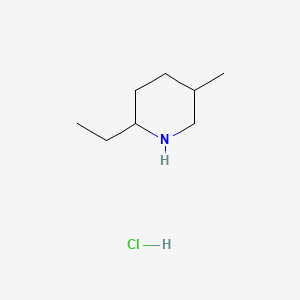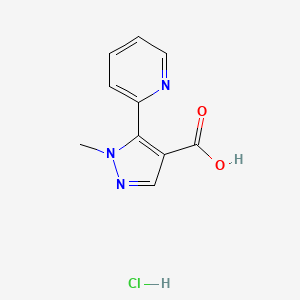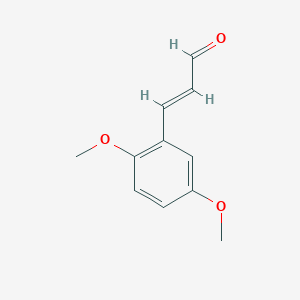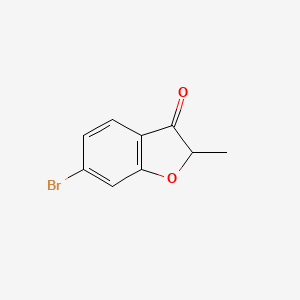
(r)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorine atom and a methyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves a multi-step process. One common method is the asymmetric hydrogenation of a suitable precursor, such as a fluoro-substituted ketone, using a chiral catalyst. This process ensures the formation of the desired enantiomer with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-iodo-4-methylphenyl)ethan-1-ol
Uniqueness
Compared to its analogs, ®-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
Clave InChI |
ZWHDKHFGPFVJJQ-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@H](CO)N)F |
SMILES canónico |
CC1=CC(=C(C=C1)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

